molecular formula C11H14BrNO3S B13879742 1-((3-Bromophenyl)sulfonyl)piperidin-3-ol

1-((3-Bromophenyl)sulfonyl)piperidin-3-ol

Cat. No.: B13879742
M. Wt: 320.20 g/mol
InChI Key: UNJJYPDSKBSWMS-UHFFFAOYSA-N
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Description

1-((3-Bromophenyl)sulfonyl)piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a bromophenyl group attached to a sulfonyl group, which is further connected to a piperidin-3-ol moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .

Preparation Methods

The synthesis of 1-((3-Bromophenyl)sulfonyl)piperidin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 3-bromobenzenesulfonyl chloride with piperidin-3-ol in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

1-((3-Bromophenyl)sulfonyl)piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding sulfoxide or sulfide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate yields sulfone derivatives, while nucleophilic substitution with sodium azide forms azido derivatives .

Scientific Research Applications

1-((3-Bromophenyl)sulfonyl)piperidin-3-ol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Piperidine derivatives, including this compound, are investigated for their potential therapeutic applications in treating diseases like Alzheimer’s, Parkinson’s, and cancer.

    Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-((3-Bromophenyl)sulfonyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and function. The piperidin-3-ol moiety can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .

Comparison with Similar Compounds

1-((3-Bromophenyl)sulfonyl)piperidin-3-ol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H14BrNO3S

Molecular Weight

320.20 g/mol

IUPAC Name

1-(3-bromophenyl)sulfonylpiperidin-3-ol

InChI

InChI=1S/C11H14BrNO3S/c12-9-3-1-5-11(7-9)17(15,16)13-6-2-4-10(14)8-13/h1,3,5,7,10,14H,2,4,6,8H2

InChI Key

UNJJYPDSKBSWMS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC(=CC=C2)Br)O

Origin of Product

United States

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